molecular formula C15H18N4O B2933635 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1795189-89-7

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No. B2933635
CAS RN: 1795189-89-7
M. Wt: 270.336
InChI Key: FBVOJJAQSMMCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as MTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone exerts its inhibitory activity by binding to the active site of the enzymes and preventing the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine in the nervous system, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can improve cognitive function and memory in animal models. It has also been found to have antioxidant and anti-inflammatory properties, which can help protect the nervous system from damage caused by oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is its potential as a drug candidate for the treatment of neurodegenerative diseases. However, there are also limitations to its use in lab experiments. For example, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, its inhibitory activity against cholinesterase enzymes can also affect other physiological processes, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone. One potential area of study is the development of more water-soluble derivatives of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone that can be administered more easily in lab experiments. Another area of study is the investigation of the potential therapeutic applications of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to understand the long-term effects of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone on the nervous system and other physiological processes.
In conclusion, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound with potential applications in drug discovery and development for the treatment of neurodegenerative diseases. Its inhibitory activity against cholinesterase enzymes and its antioxidant and anti-inflammatory properties make it a promising candidate for further study. However, there are also limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can be synthesized through a multi-step process that involves the reaction of 3-(1H-1,2,3-triazol-1-yl)pyrrolidine with m-tolylacetic acid. The resulting product is then subjected to further chemical reactions to obtain 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone in its pure form. The synthesis process has been optimized to yield high purity and yield of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This activity makes 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone a potential candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(11-18)19-8-6-16-17-19/h2-4,6,8-9,14H,5,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVOJJAQSMMCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.